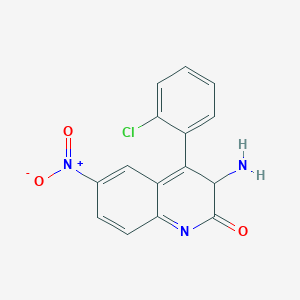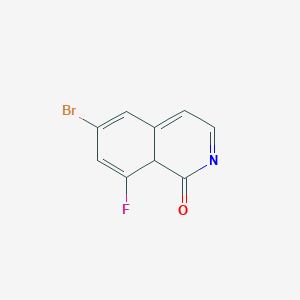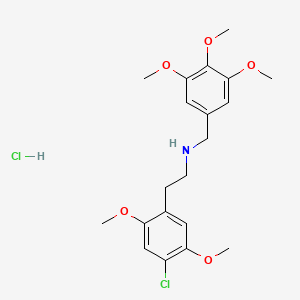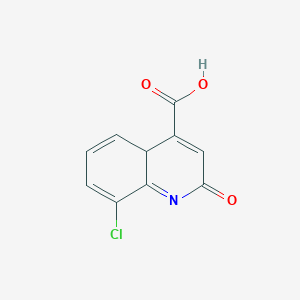
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a synthetic organic compound It belongs to the class of substituted amphetamines, which are known for their stimulant effects on the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with methylamine to form N-(2-methoxybenzyl)-N-methylamine.
Alkylation: The intermediate is then subjected to alkylation with 1-(p-tolyl)propan-2-one under basic conditions to yield the final product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Formation of the monohydrochloride salt: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine involves its interaction with molecular targets in the central nervous system. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through binding to specific receptors and modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: A well-known stimulant with a similar core structure.
Methamphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Phenethylamine: A basic structure shared by many psychoactive compounds.
Uniqueness
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine is unique due to the presence of the 2-methoxybenzyl and p-tolyl groups, which may confer distinct pharmacological properties compared to other similar compounds.
Conclusion
N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a compound of significant interest in scientific research Its unique chemical structure and potential applications in various fields make it a valuable subject of study
Propriétés
Formule moléculaire |
C19H26ClNO |
|---|---|
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4;/h5-12,16H,13-14H2,1-4H3;1H |
Clé InChI |
MERLWMSKVHYCCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)






![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
